molecular formula C10H16O3 B14239434 methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate CAS No. 210761-80-1

methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate

Cat. No.: B14239434
CAS No.: 210761-80-1
M. Wt: 184.23 g/mol
InChI Key: FBEOBFIDNOQTHL-DTWKUNHWSA-N
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Description

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate is an organic compound with a unique structure that includes a hept-2-enoate backbone with two methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors followed by esterification. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4R,5R)-4,5-dimethyl-7-oxoheptanoate: Similar structure but lacks the double bond in the hept-2-enoate backbone.

    Ethyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate is unique due to its specific stereochemistry and the presence of both a ketone and an ester functional group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various chemical reactions.

Properties

CAS No.

210761-80-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate

InChI

InChI=1S/C10H16O3/c1-8(9(2)6-7-11)4-5-10(12)13-3/h4-5,7-9H,6H2,1-3H3/t8-,9+/m0/s1

InChI Key

FBEOBFIDNOQTHL-DTWKUNHWSA-N

Isomeric SMILES

C[C@H](CC=O)[C@@H](C)C=CC(=O)OC

Canonical SMILES

CC(CC=O)C(C)C=CC(=O)OC

Origin of Product

United States

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